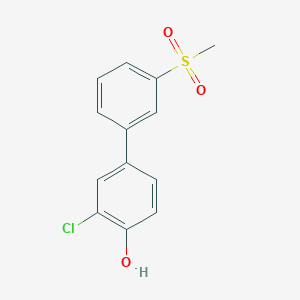

2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95%

Overview

Description

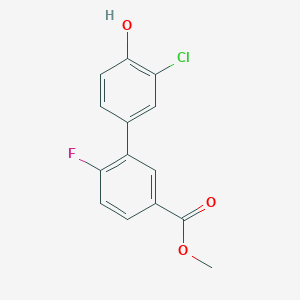

2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% (2C4MSPP) is an organochlorine compound that has been used in a variety of scientific research applications. It is a colorless to light yellow crystalline solid, with a melting point of 118-119°C. The compound has a variety of biochemical and physiological effects and is used in a range of laboratory experiments.

Scientific Research Applications

2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% has been used for a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination complexes. It has also been used as a model compound for studying the effects of organochlorine compounds on biological systems.

Mechanism of Action

2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% is an organochlorine compound and is known to interact with a variety of biological systems. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, and is known to interact with the lipophilic parts of cell membranes. It is also known to interact with DNA and RNA and has been shown to cause DNA damage.

Biochemical and Physiological Effects

2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, which can lead to cell death, and has been linked to the disruption of the endocrine system. It has also been linked to the disruption of the immune system, as well as to the disruption of the reproductive system.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its relatively simple and cost-effective synthesis method. It is also a relatively stable compound and can be stored for extended periods of time. However, it is important to note that 2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% is an organochlorine compound and is known to interact with a variety of biological systems, so caution must be taken when using it in laboratory experiments.

Future Directions

There are a variety of potential future directions for 2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95%. It could be used as a model compound for studying the effects of organochlorine compounds on biological systems, or for studying the effects of oxidative stress on cells. It could also be used to study the effects of DNA damage, or to develop new drugs or therapies targeting specific enzymes or systems. Additionally, it could be used to develop new methods for synthesizing other compounds or for developing new coordination complexes.

Synthesis Methods

2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% is most commonly synthesized using a reaction between 2-chloro-4-methylbenzenesulfonyl chloride and 4-hydroxy-3-methylbenzenesulfonic acid. This reaction produces 2-Chloro-4-(3-methylsulfonylphenyl)phenol, 95% as a product, which is then purified and isolated. This method is relatively simple and cost-effective and has been used in a variety of scientific research applications.

properties

IUPAC Name |

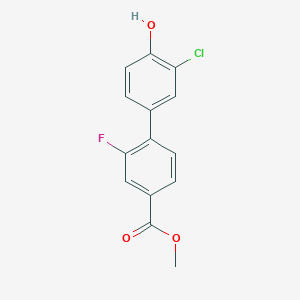

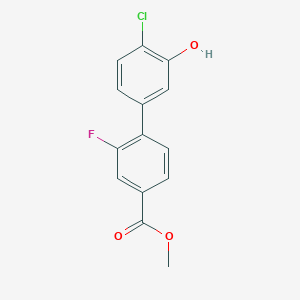

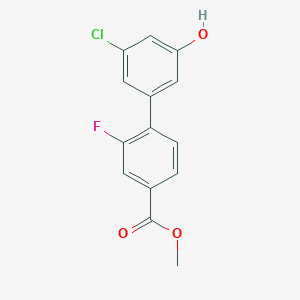

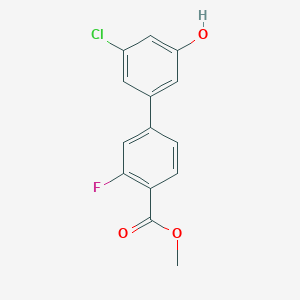

2-chloro-4-(3-methylsulfonylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPXLTZXYMGPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686134 | |

| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262001-61-5 | |

| Record name | [1,1′-Biphenyl]-4-ol, 3-chloro-3′-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262001-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)